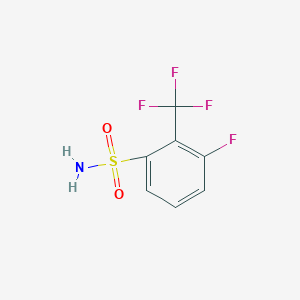![molecular formula C11H15BrFNO B13212583 4-{[(5-Bromo-2-fluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13212583.png)
4-{[(5-Bromo-2-fluorophenyl)methyl]amino}butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(5-Bromo-2-fluorophenyl)methyl]amino}butan-2-ol is an organic compound that features a bromine and fluorine-substituted phenyl group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-Bromo-2-fluorophenyl)methyl]amino}butan-2-ol typically involves the reaction of 5-bromo-2-fluorobenzylamine with a suitable butanol derivative under controlled conditions. One common method involves the use of a Grignard reagent, where the bromine-substituted phenyl group is reacted with a butanol derivative in the presence of a catalyst . The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-{[(5-Bromo-2-fluorophenyl)methyl]amino}butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine or fluorine substituents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups such as methoxy or tert-butyl groups.
Scientific Research Applications
4-{[(5-Bromo-2-fluorophenyl)methyl]amino}butan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(5-Bromo-2-fluorophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(5-Bromo-2-fluorophenyl)methyl]morpholine}
- 5-Bromo-2-fluoro-4-methylphenylboronic acid
Uniqueness
4-{[(5-Bromo-2-fluorophenyl)methyl]amino}butan-2-ol is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H15BrFNO |
|---|---|
Molecular Weight |
276.14 g/mol |
IUPAC Name |
4-[(5-bromo-2-fluorophenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C11H15BrFNO/c1-8(15)4-5-14-7-9-6-10(12)2-3-11(9)13/h2-3,6,8,14-15H,4-5,7H2,1H3 |
InChI Key |
UBEZPLQOHQGDKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1=C(C=CC(=C1)Br)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




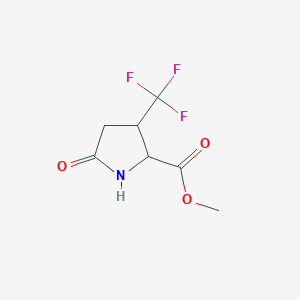
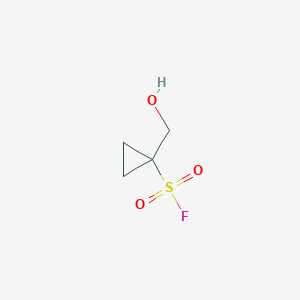
![2-({[(Tert-butoxy)carbonyl]amino}oxy)butanoic acid](/img/structure/B13212543.png)

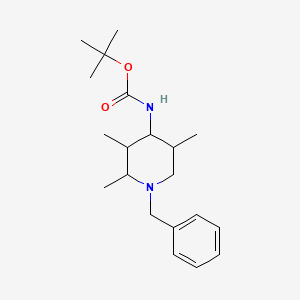
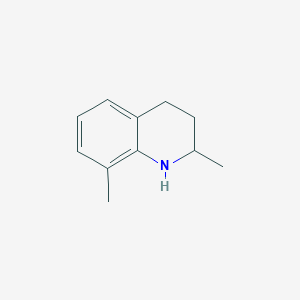
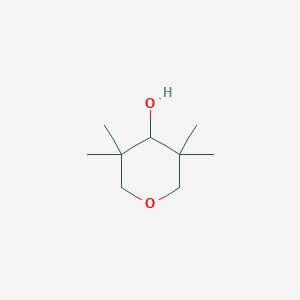
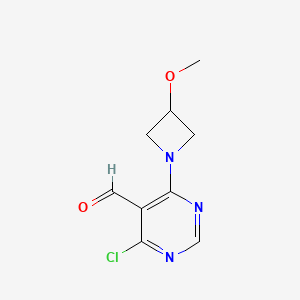
![5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole](/img/structure/B13212558.png)


